3-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid is a chemical compound with the molecular formula C12H13ClF2NO2 It is characterized by the presence of a chloro group, a difluoropiperidinyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid typically involves the reaction of 3-chloro-4-nitrobenzoic acid with 4,4-difluoropiperidine under specific conditionsThe reaction conditions often include the use of solvents such as dioxane and bases like sodium carbonate, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzoic acid moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction reactions, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and difluoropiperidinyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(piperidin-1-yl)benzoic acid: Similar structure but lacks the difluoropiperidinyl group.
4-(4,4-Difluoropiperidin-1-yl)benzoic acid: Similar structure but lacks the chloro group.
Uniqueness
The presence of both the chloro and difluoropiperidinyl groups in 3-Chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid makes it unique compared to its analogs.
Properties
Molecular Formula |
C12H12ClF2NO2 |
---|---|
Molecular Weight |
275.68 g/mol |
IUPAC Name |
3-chloro-4-(4,4-difluoropiperidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H12ClF2NO2/c13-9-7-8(11(17)18)1-2-10(9)16-5-3-12(14,15)4-6-16/h1-2,7H,3-6H2,(H,17,18) |
InChI Key |
DVPMGPPRDSVATN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.